Lipophilicity Comparison vs. Unsubstituted Analog
2-Methyloxolane-2-carbohydrazide exhibits a computed lipophilicity value (XLogP3-AA) of -0.6, which is 0.5 log units higher than the -1.1 value calculated for the unsubstituted analog, tetrahydrofuran-2-carbohydrazide [1][2]. This difference, while modest, indicates increased hydrophobicity conferred by the 2-methyl group. In medicinal chemistry contexts, even a 0.5 log unit shift in LogP can meaningfully influence membrane permeability and passive diffusion characteristics [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA computed value) |
|---|---|
| Target Compound Data | -0.6 |
| Comparator Or Baseline | Tetrahydrofuran-2-carbohydrazide (CAS 59293-11-7): -1.1 |
| Quantified Difference | Δ = +0.5 log units (higher lipophilicity for the methylated compound) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2026 release) |
Why This Matters
A 0.5 log unit increase in XLogP3-AA may alter the compound's behavior in cell-based assays and in vivo distribution, potentially affecting lead optimization decisions and the selection of appropriate analogs for SAR studies.
- [1] PubChem. (2026). 2-Methyloxolane-2-carbohydrazide: Computed Descriptors (XLogP3-AA). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Tetrahydrofuran-2-carbohydrazide (CAS 59293-11-7): Computed Descriptors (XLogP3-AA). National Center for Biotechnology Information. View Source
